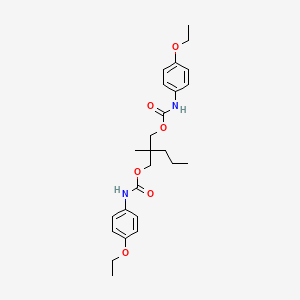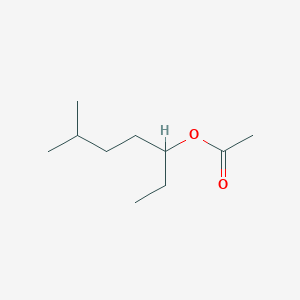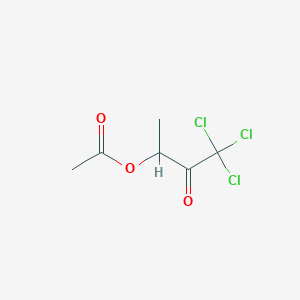
4,4,4-Trichloro-3-oxobutan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trichloro-3-oxobutan-2-yl acetate is a chemical compound with the molecular formula C6H7Cl3O3. It is known for its unique structure, which includes three chlorine atoms and an acetate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-oxobutan-2-yl acetate typically involves the reaction of trichloroacetyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trichloro-3-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,4,4-Trichloro-3-oxobutan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trichloro-3-oxobutan-2-yl acetate involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trichloro-3-hydroxybutan-2-one
- 4,4,4-Trichloro-3-oxobutan-2-yl chloride
- 4,4,4-Trichloro-3-oxobutan-2-yl bromide
Uniqueness
4,4,4-Trichloro-3-oxobutan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its acetate group differentiates it from other similar compounds, providing unique properties in chemical reactions and applications.
Propiedades
Número CAS |
25448-84-4 |
|---|---|
Fórmula molecular |
C6H7Cl3O3 |
Peso molecular |
233.5 g/mol |
Nombre IUPAC |
(4,4,4-trichloro-3-oxobutan-2-yl) acetate |
InChI |
InChI=1S/C6H7Cl3O3/c1-3(12-4(2)10)5(11)6(7,8)9/h3H,1-2H3 |
Clave InChI |
MJEUZBHHXGMOHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(Cl)(Cl)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


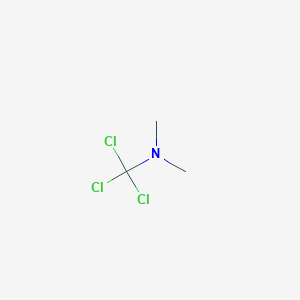
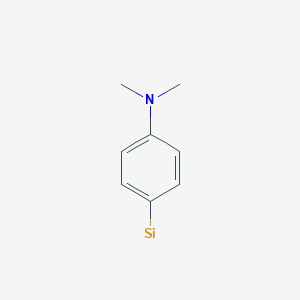
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
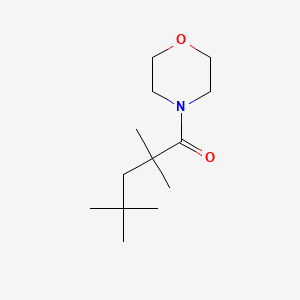


![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
